molecular formula C12H14O2 B12583682 2(3H)-Furanone, dihydro-5-methyl-5-(4-methylphenyl)-, (5S)- CAS No. 194782-33-7

2(3H)-Furanone, dihydro-5-methyl-5-(4-methylphenyl)-, (5S)-

Cat. No.: B12583682
CAS No.: 194782-33-7
M. Wt: 190.24 g/mol
InChI Key: SXSKLDSQMFZPAR-LBPRGKRZSA-N
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Description

2(3H)-Furanone, dihydro-5-methyl-5-(4-methylphenyl)-, (5S)- is a chemical compound that belongs to the class of furanones. Furanones are heterocyclic organic compounds containing a furan ring with a ketone group. This particular compound is characterized by its dihydro structure, which means it has two additional hydrogen atoms compared to the parent furanone structure. The presence of a methyl group and a 4-methylphenyl group further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5-methyl-5-(4-methylphenyl)-, (5S)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methylphenylacetic acid with acetic anhydride in the presence of a catalyst can lead to the formation of the desired furanone.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5-methyl-5-(4-methylphenyl)-, (5S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone to its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2(3H)-Furanone, dihydro-5-methyl-5-(4-methylphenyl)-, (5S)- has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-5-methyl-5-(4-methylphenyl)-, (5S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, dihydro-5-methyl-5-phenyl-: Similar structure but lacks the 4-methyl group on the phenyl ring.

    2(3H)-Furanone, dihydro-5-methyl-5-(4-chlorophenyl)-: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the 4-methylphenyl group in 2(3H)-Furanone, dihydro-5-methyl-5-(4-methylphenyl)-, (5S)- imparts unique chemical and physical properties, such as altered reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

194782-33-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(5S)-5-methyl-5-(4-methylphenyl)oxolan-2-one

InChI

InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(2)8-7-11(13)14-12/h3-6H,7-8H2,1-2H3/t12-/m0/s1

InChI Key

SXSKLDSQMFZPAR-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@]2(CCC(=O)O2)C

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC(=O)O2)C

Origin of Product

United States

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